TAS-301

Catalog No.
S544587
CAS No.
193620-69-8
M.F
C23H19NO3
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TAS-301

CAS Number

193620-69-8

Product Name

TAS-301

IUPAC Name

3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C23H19NO3/c1-26-17-11-7-15(8-12-17)21(16-9-13-18(27-2)14-10-16)22-19-5-3-4-6-20(19)24-23(22)25/h3-14H,1-2H3,(H,24,25)

InChI Key

KUEYYIJXBRWZIB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

3-bis(4-methoxyphenyl)methylene-2-indolinone, TAS 301, TAS-301, TAS301

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC

Description

The exact mass of the compound 3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one is 357.13649 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TAS-301, also known by its chemical name 3-bis(4-methoxyphenyl)propionic acid, is a synthetic compound primarily recognized for its role as a protein kinase C inhibitor. It has been studied for its potential therapeutic applications in various cardiovascular conditions, particularly in preventing neointimal thickening following vascular injury. The compound is characterized by its unique molecular structure, which contributes to its biological activity and efficacy in modulating cellular processes.

There is no current research available on the specific mechanism of action of 3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one.

Future Research

  • Investigating the synthesis and purification methods for this compound.
  • Exploring its potential biological activities, anti-cancer or anti-bacterial properties for example.
  • Understanding its physical and chemical properties.
  • Assessing its safety profile.
, particularly related to its inhibition of protein kinase C. The compound interferes with calcium-dependent signal transduction pathways, which are crucial for various cellular functions. Notably, TAS-301 has been shown to block receptor-operated calcium influx in rat vascular smooth muscle cells, thereby inhibiting cytoskeletal reorganization and cell proliferation associated with neointimal hyperplasia .

Key Reactions:

  • Inhibition of Protein Kinase C: TAS-301 acts as an inhibitor, affecting downstream signaling pathways.
  • Calcium Influx Blockade: It prevents calcium from entering cells, which is critical for muscle contraction and proliferation.

TAS-301 has demonstrated notable biological activity in preclinical studies. Its primary action is the inhibition of neointimal thickening, a common response to vascular injury that can lead to restenosis after procedures like angioplasty. The compound's ability to modulate vascular smooth muscle cell proliferation and migration makes it a candidate for therapeutic interventions in cardiovascular diseases .

Effects on Cells:

  • Inhibition of Cell Proliferation: Reduces the growth of vascular smooth muscle cells.
  • Prevention of Cytoskeletal Changes: Maintains cellular integrity by preventing cytoskeletal reorganization.

The synthesis of TAS-301 involves a multi-step organic reaction process. Key methods include:

  • Starting Materials: The synthesis typically begins with commercially available aromatic compounds.
  • Reagents: Various reagents are employed to facilitate the formation of the propionic acid moiety.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are used to obtain the final product in high purity.

Research indicates that optimizing the solubility and bioavailability of TAS-301 can enhance its therapeutic potential; techniques such as melt-adsorption on porous carriers have been explored .

TAS-301's primary applications lie within the field of cardiovascular medicine. Its role as a protein kinase C inhibitor positions it as a potential treatment for conditions characterized by excessive smooth muscle cell proliferation, such as:

  • Restenosis: Prevention of neointimal thickening post-angioplasty.
  • Atherosclerosis: Potential use in managing plaque formation and stability.

Additionally, ongoing research may uncover further applications in other areas of medicine due to its biological activity.

Studies have indicated that TAS-301 interacts with several biological pathways through its inhibition of protein kinase C. Its effects on calcium signaling pathways suggest potential interactions with other pharmacological agents targeting similar pathways.

Notable Interactions:

  • Calcium Channel Blockers: May have synergistic effects when used alongside traditional calcium channel blockers.
  • Other Kinase Inhibitors: Potential for combined therapies targeting multiple signaling pathways.

TAS-301 shares similarities with several other compounds that also function as protein kinase C inhibitors or target similar pathways. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
StaurosporineBroad-spectrum protein kinase inhibitorPotent but non-selective
Gö6976Selective protein kinase C inhibitorMore selective than TAS-301
RottlerinInhibits specific isoforms of protein kinase CNatural product with unique origin

Uniqueness of TAS-301

TAS-301 is distinguished by its specific targeting of neointimal thickening and vascular smooth muscle cell behavior, making it particularly relevant for cardiovascular applications compared to broader-spectrum inhibitors like staurosporine.

TAS-301 (3-[bis(4-methoxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one) is a synthetic indolinone derivative with the molecular formula C23H19NO3 and a molecular weight of 357.4 g/mol. Its structure features a bis(4-methoxyphenyl)methylene group attached to an indolinone core, as confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The compound’s IUPAC name, 3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one, reflects its methoxy-substituted aromatic moieties and ketone functionality.

Key physicochemical properties include:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) (>35 mg/mL) but insoluble in water.
  • Thermal stability: Melting point exceeds 250°C, necessitating high-temperature synthesis protocols.
  • Crystallinity: Primarily amorphous in optimized formulations, enhancing dissolution rates.
PropertyValueSource References
Molecular FormulaC23H19NO3
Molecular Weight357.4 g/mol
Solubility (DMSO)35–71 mg/mL
SMILESCOC1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC

Synthetic Pathways and Optimization Strategies

TAS-301 is synthesized via two primary routes: Knoevenagel condensation and melt-adsorption.

Knoevenagel Condensation

This method involves reacting 2-indolinone derivatives with bis(4-methoxyphenyl)methane precursors. Indium(III) chloride (InCl3) and acetic anhydride catalyze the reaction, achieving yields of 45–75%. Key steps include:

  • Aldehyde activation: Bis(4-methoxyphenyl)methane derivatives are condensed with 2-indolinone under reflux.
  • Catalyst optimization: InCl3 enhances reaction efficiency by stabilizing intermediates.

Melt-Adsorption Technique

To improve bioavailability, TAS-301 is adsorbed onto porous carriers like Florite RE (FLR), a calcium silicate. The process involves:

  • Heating: Physical mixtures of TAS-301 and FLR are heated above the drug’s melting point (250°C).
  • Amorphization: Molten TAS-301 infiltrates FLR pores, forming stable amorphous composites.

Optimization Parameters:

  • Drug/adsorbent ratio: A 1:2 ratio (TAS-301:FLR) maximizes stability.
  • Particle size: Micronization reduces stability, favoring larger particles.
  • Scalability: Twin-screw extruders enable continuous production, maintaining >95% amorphous content.
Synthesis MethodYieldKey AdvantagesLimitations
Knoevenagel Condensation45–75%High purityRequires toxic catalysts
Melt-Adsorption>90%Enhanced solubilityEnergy-intensive

Crystallographic Analysis and Stability Profiling

Crystallographic studies reveal that TAS-301 adopts an amorphous state in optimized formulations, critical for its dissolution properties.

Analytical Techniques

  • X-ray diffraction (XRD): Confirms amorphous nature post-melt-adsorption.
  • Differential scanning calorimetry (DSC): Detects glass transition temperatures (~120°C), indicating thermal stability.

Stability Under Stress Conditions

  • High humidity (60°C/80% RH): Amorphous TAS-301 remains stable for 72 hours without recrystallization.
  • Long-term storage: Retains >95% purity at room temperature for 2 years.

Factors Influencing Stability:

FactorImpact on StabilityReference
Adsorbent typeFLR > silica derivatives
Drug/adsorbent ratio1:2 ratio prevents aggregation
Particle sizeLarger particles enhance stability

Three-bis-(four-methoxyphenyl)methylene-two-indolinone demonstrates potent inhibitory effects on neointimal hyperplasia across multiple balloon injury models. In rat carotid artery balloon injury studies, Three-bis-(four-methoxyphenyl)methylene-two-indolinone reduced intimal thickening in a dose-dependent manner, with oral administration at doses ranging from three to one hundred milligrams per kilogram showing significant efficacy [1] [2]. The compound achieved superior inhibitory potency compared to existing agents, with the effect at one hundred milligrams per kilogram being significantly greater than that of tranilast at three hundred milligrams per kilogram [2].

Study ModelThree-bis-(four-methoxyphenyl)methylene-two-indolinone Dose (mg/kg)Primary EndpointThree-bis-(four-methoxyphenyl)methylene-two-indolinone EffectStatistical SignificanceReference
Rat carotid artery balloon injury (single)3-100Intimal/medial area ratioDose-dependent reductionp < 0.05 at 100 mg/kgMuranaka et al., 1998
Rat carotid artery balloon injury (double)30-100Neointimal thickening (second injury)Dose-dependent reductionYesSasaki et al., 2001
Porcine coronary artery balloon overstretch30Adventitial areaSignificant reductionYesSasaki et al., 2000
Porcine coronary artery balloon overstretch100Adventitial areaSignificant reductionYesSasaki et al., 2000
Porcine coronary artery balloon overstretch100Calculated stenosis ratioDose-dependent reductionYes at 30 and 100 mg/kgSasaki et al., 2000

The compound exhibited dual mechanisms of action by inhibiting both migration of medial vascular smooth muscle cells and proliferation of medial and intimal vascular smooth muscle cells [2]. Histopathological analysis revealed that Three-bis-(four-methoxyphenyl)methylene-two-indolinone significantly reduced both neointimal and adventitial areas, resulting in larger residual luminal diameter [3]. In vitro assays demonstrated that the compound dose-dependently inhibited the proliferation of adventitial fibroblasts stimulated by basic fibroblast growth factor or transforming growth factor-beta one, while also reducing adventitial fibroblast-mediated three-dimensional collagen gel contraction [3].

The efficacy of Three-bis-(four-methoxyphenyl)methylene-two-indolinone was demonstrated across species, with porcine coronary artery balloon overstretch injury models showing significant reduction in stenosis ratio four weeks after injury [3]. Oral administration kept the angiographic luminal diameter of injured segments dilated and reduced calculated stenosis ratio in a dose-dependent manner [3]. The compound's effect on second neointimal formation following double balloon injury was particularly notable, with neointimal thickening fourteen days after second balloon injury being reduced by oral administration in a dose-dependent manner [4].

Role in Atherosclerosis and Restenosis Pathophysiology

Three-bis-(four-methoxyphenyl)methylene-two-indolinone functions as a constrictive remodeling regulator, representing the first compound specifically developed for targeting constrictive remodeling processes in atherosclerosis and restenosis [3]. The compound's mechanism involves blocking voltage-independent calcium influx and downstream calcium-dependent signaling pathways that are fundamental to vascular smooth muscle cell proliferation and migration [1] [4].

Mechanism ComponentTarget ProcessEffect of Three-bis-(four-methoxyphenyl)methylene-two-indolinoneFunctional Outcome
Calcium influx inhibitionVoltage-independent Ca2+ channelsBlocks receptor-operated Ca2+ influxReduced SMC proliferation
Protein kinase C pathwayCa2+/PKC signaling cascadeInhibits PKC activationBlocked downstream signaling
Activator protein-1 (AP-1) pathwayTranscriptional regulationReduces AP-1 inductionDecreased gene transcription
Focal adhesion kinase phosphorylationCell adhesion and migrationInhibits PDGF-induced phosphorylationImpaired cell migration
Paxillin phosphorylationCell adhesion and migrationInhibits PDGF-induced phosphorylationImpaired cell migration
Calcium/calmodulin-dependent protein kinase IICalcium-dependent signalingInhibits CaM kinase II activationReduced calcium signaling
Cytoskeletal reorganizationCell migration machineryPrevents cytoskeletal rearrangementInhibited cell motility
F-actin stress fiber formationCytoskeletal dynamicsReduces stress fiber depolymerizationStabilized cell structure

The compound specifically targets platelet-derived growth factor-induced cellular responses, blocking the elevation of intracellular calcium concentration and subsequent activation of calcium/calmodulin-dependent protein kinase II [4]. Western blot analysis revealed that Three-bis-(four-methoxyphenyl)methylene-two-indolinone inhibited platelet-derived growth factor-induced tyrosine phosphorylation of both focal adhesion kinase and paxillin, critical proteins in cell adhesion and migration processes [4]. The compound also prevented platelet-derived growth factor-induced F-actin stress fiber depolymerization, maintaining cytoskeletal stability [4].

In atherosclerotic pathophysiology, Three-bis-(four-methoxyphenyl)methylene-two-indolinone addresses multiple growth factor-induced proliferation pathways. The compound inhibited vascular smooth muscle cell proliferation stimulated by platelet-derived growth factor-BB, basic fibroblast growth factor, insulin-like growth factor-1, and heparin-binding epidermal growth factor-like growth factor [2] [5]. This broad-spectrum inhibition demonstrates the compound's potential for addressing the multifactorial nature of atherosclerotic progression.

Comparative Efficacy with Tranilast and Other Vascular Remodeling Agents

Three-bis-(four-methoxyphenyl)methylene-two-indolinone demonstrates superior efficacy compared to tranilast, an established anti-restenotic agent, across multiple parameters of vascular remodeling inhibition. Direct comparative studies revealed that Three-bis-(four-methoxyphenyl)methylene-two-indolinone at one hundred milligrams per kilogram showed significantly greater inhibitory potency on intimal formation than tranilast at three hundred milligrams per kilogram [2].

ParameterThree-bis-(four-methoxyphenyl)methylene-two-indolinoneTranilastComparative Advantage
Intimal/medial area ratio reductionDose-dependent (3-100 mg/kg)Less effective than Three-bis-(four-methoxyphenyl)methylene-two-indolinoneThree-bis-(four-methoxyphenyl)methylene-two-indolinone superior
Medial SMC migration inhibitionYes - multiple growth factorsYes - limited growth factorsThree-bis-(four-methoxyphenyl)methylene-two-indolinone broader spectrum
Intimal SMC proliferation inhibitionYes - medial and intimal SMCsYes - medial and intimal SMCsSimilar efficacy
Neointimal cell count reductionGreater reduction vs tranilastModerate reductionThree-bis-(four-methoxyphenyl)methylene-two-indolinone superior
Effective dose range (mg/kg)3-100300Three-bis-(four-methoxyphenyl)methylene-two-indolinone lower dose required
Superior efficacy demonstratedYes at 100 mg/kgNo - inferior to Three-bis-(four-methoxyphenyl)methylene-two-indolinoneThree-bis-(four-methoxyphenyl)methylene-two-indolinone overall superiority

Microscopic examination showed fewer cells present on the intima of balloon-injured arteries in Three-bis-(four-methoxyphenyl)methylene-two-indolinone-treated rats compared to tranilast-treated animals [2]. The superior efficacy of Three-bis-(four-methoxyphenyl)methylene-two-indolinone was attributed to its dual inhibition of both migration of medial smooth muscle cells and proliferation of medial and intimal smooth muscle cells, whereas tranilast showed more limited effects [2].

In porcine coronary artery models, tranilast demonstrated beneficial effects but with different mechanisms and efficacy profiles compared to Three-bis-(four-methoxyphenyl)methylene-two-indolinone. Tranilast at three grams per day showed a thirty-seven percent reduction in neointimal area normalized to fracture length and a twenty-three percent reduction in adventitial area normalized to vessel size in balloon-injured vessels [6]. In stented arteries, tranilast achieved a thirty-two percent reduction in neointimal area normalized to injury score [6]. However, these effects required significantly higher doses and longer treatment duration compared to Three-bis-(four-methoxyphenyl)methylene-two-indolinone.

The mechanistic differences between Three-bis-(four-methoxyphenyl)methylene-two-indolinone and tranilast contribute to their differential efficacy profiles. While tranilast primarily inhibits transforming growth factor-beta one-induced collagen and glycosaminoglycan synthesis and platelet-derived growth factor-induced migration and proliferation through S-phase blockade [6], Three-bis-(four-methoxyphenyl)methylene-two-indolinone targets the calcium-dependent signaling cascades upstream of these processes [4] [5]. This upstream targeting allows Three-bis-(four-methoxyphenyl)methylene-two-indolinone to achieve broader inhibition of multiple growth factor-induced responses with greater potency.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

357.13649347 g/mol

Monoisotopic Mass

357.13649347 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one

Dates

Last modified: 08-15-2023
1: Kinoshita M, Baba K, Nagayasu A, Yamabe K, Azuma M, Houchi H, Minakuchi K. Highly stabilized amorphous 3-bis(4-methoxyphenyl)methylene-2-indolinone (TAS-301) in melt-adsorbed products with silicate compounds. Drug Dev Ind Pharm. 2003 May;29(5):523-9. PubMed PMID: 12779282.
2: Kinoshita M, Baba K, Nagayasu A, Yamabe K, Shimooka T, Takeichi Y, Azuma M, Houchi H, Minakuchi K. Improvement of solubility and oral bioavailability of a poorly water-soluble drug, TAS-301, by its melt-adsorption on a porous calcium silicate. J Pharm Sci. 2002 Feb;91(2):362-70. PubMed PMID: 11835196.
3: Sasaki E, Miyoshi K, Nozawa Y, Kanda A, Nakano K, Yamasaki Y, Miyake H, Matsuura N. Tas-301, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization. Pharmacology. 2001 Jul;63(1):17-27. PubMed PMID: 11408828.
4: Sasaki E, Nozawa Y, Miyoshi K, Kanda A, Yamasaki Y, Miyake H, Matsuura N. TAS-301 blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor. Jpn J Pharmacol. 2000 Nov;84(3):252-8. PubMed PMID: 11138725.
5: Sasaki E, Tanahashi Y, Yamasaki Y, Oda N, Nozawa Y, Terakawa H, Miyoshi K, Muranaka Y, Miyake H, Matsuura N. Inhibitory effect of TAS-301, a new synthesized constrictive remodeling regulator, on renarrowing after balloon overstretch injury of porcine coronary artery. J Pharmacol Exp Ther. 2000 Dec;295(3):1043-50. PubMed PMID: 11082439.
6: Muranaka Y, Yamasaki Y, Nozawa Y, Terakawa H, Tanahashi Y, Oda N, Satoh A, Asao T, Miyake H, Matsuura N. TAS-301, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries. J Pharmacol Exp Ther. 1998 Jun;285(3):1280-6. PubMed PMID: 9618434.

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